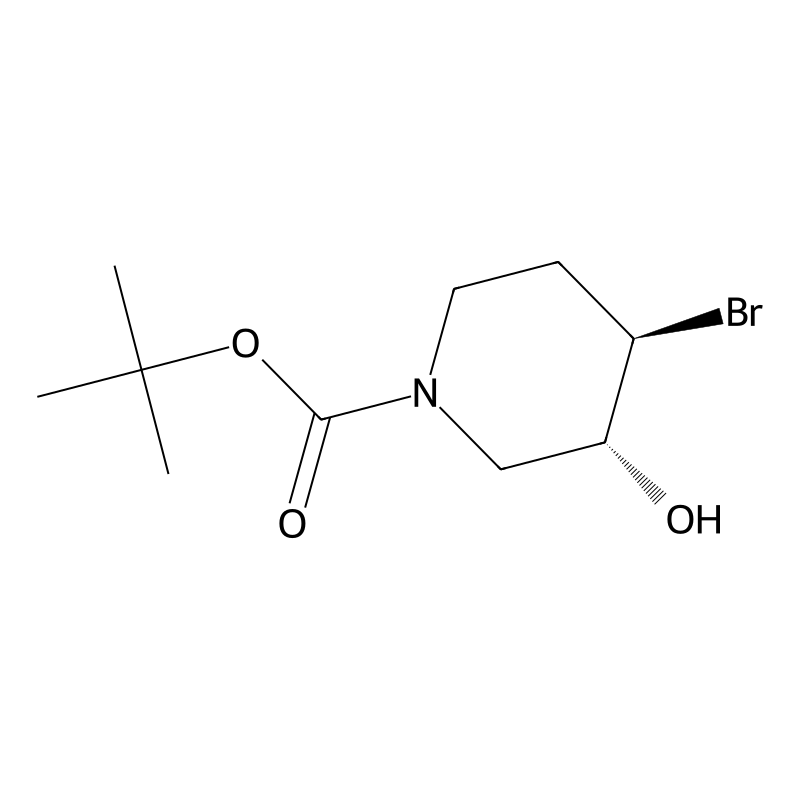

N-Boc-trans-4-bromo-3-hydroxypiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

N-Boc-TBHP serves as a valuable building block for the synthesis of more complex molecules due to its functional group versatility. The presence of a protected amine group (N-Boc), a hydroxyl group, and a bromine atom enables various chemical transformations, including:

- Alkylation: The hydroxyl group can undergo alkylation reactions to introduce diverse functional groups, expanding the molecule's properties and potential applications [].

- Substitution: The bromine atom can be readily substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives [].

- Deprotection: The N-Boc protecting group can be selectively removed under specific conditions to reveal the free amine group, allowing further functionalization or coupling reactions [].

These features make N-Boc-TBHP a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, natural product analogs, and functional materials.

Medicinal Chemistry

N-Boc-TBHP has potential applications in the development of new drugs due to the presence of the piperidine ring, a common structural motif found in numerous bioactive molecules []. The functional groups further enhance its potential by allowing for targeted modifications and exploration of structure-activity relationships. Research suggests potential applications in:

- Antimicrobial agents: Studies have explored the activity of N-Boc-TBHP derivatives against various bacterial and fungal strains, suggesting its potential as a lead compound for developing new antibiotics [].

- Central nervous system (CNS) modulators: The piperidine ring is present in several CNS-active drugs, and N-Boc-TBHP derivatives have been investigated for their potential modulatory effects on neurotransmitter systems [].

N-Boc-trans-4-bromo-3-hydroxypiperidine is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The “N-Boc” indicates that the nitrogen atom has been protected by a tert-butyloxycarbonyl group, which is commonly used in organic synthesis to temporarily protect amines. The presence of the bromine atom at the 4-position and a hydroxyl group at the 3-position contributes to its unique reactivity and potential applications in medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles at this position.

- Deprotection: The N-Boc group can be removed under acidic conditions, regenerating the free amine, which can then participate in further reactions such as coupling or acylation.

- Hydroxyl Group Reactions: The hydroxyl group can undergo reactions such as esterification or oxidation, which can modify its reactivity profile .

Several methods exist for synthesizing N-Boc-trans-4-bromo-3-hydroxypiperidine:

- Bromination of Piperidine Derivatives: Starting from 3-hydroxypiperidine, bromination can be achieved using bromine or N-bromosuccinimide in an appropriate solvent.

- Boc Protection: The resulting bromo compound can then be treated with tert-butyloxycarbonyl chloride in the presence of a base to introduce the N-Boc protecting group.

- Purification: The product is typically purified through recrystallization or chromatography to obtain a high-purity compound .

N-Boc-trans-4-bromo-3-hydroxypiperidine has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Building Block for Drug Development: Its unique structure makes it a valuable building block for developing new therapeutic agents targeting specific diseases.

- Research Tool: This compound is utilized in chemical biology studies to explore interactions between small molecules and biological systems .

Studies involving N-Boc-trans-4-bromo-3-hydroxypiperidine often focus on its interactions with enzymes or receptors relevant to disease pathways. For example, derivatives of piperidine have been investigated for their binding affinities to various neurotransmitter receptors, which could inform drug design efforts aimed at treating neurological disorders. Specific interaction studies would require detailed experimental data from biochemical assays .

N-Boc-trans-4-bromo-3-hydroxypiperidine shares structural similarities with several other compounds, including:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Trans-4-bromo-3-hydroxypiperidine | Bromine and hydroxyl groups | Lacks N-Boc protection |

| N-Boc-3-hydroxypiperidine | Hydroxyl group only | No halogen substituent |

| N-Boc-trans-4-chloro-3-hydroxypiperidine | Chlorine instead of bromine | Different halogen may affect reactivity |

| N-Boc-trans-4-methylpiperidine | Methyl group instead of bromine | Variation in size and steric effects |

The uniqueness of N-Boc-trans-4-bromo-3-hydroxypiperidine lies in its combination of the bromine substituent and the protected amine, which provides distinctive reactivity compared to other piperidine derivatives. This specificity allows for targeted modifications that can enhance biological activity or selectivity in drug development .

Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming the structure and stereochemistry of N-Boc-trans-4-bromo-3-hydroxypiperidine. The compound exhibits characteristic spectral features that distinguish it from related piperidine derivatives and confirm its trans stereochemistry.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of N-Boc-trans-4-bromo-3-hydroxypiperidine displays several diagnostic signals that confirm both its structural integrity and stereochemical configuration [5] . The tert-butoxycarbonyl protecting group manifests as a characteristic singlet at approximately δ 1.45 ppm, integrating for nine protons [5] . This signal represents the three equivalent methyl groups of the tert-butyl moiety and serves as a reliable indicator of Boc protection integrity.

The piperidine ring protons exhibit complex multipicity patterns characteristic of the six-membered saturated heterocycle. The NCH₂ protons appear as complex multiplets in the region δ 2.8-4.2 ppm, with their exact chemical shifts influenced by the electronic effects of the nitrogen atom and the carbamate protecting group [7] . The CHBr proton at the 4-position typically resonates at δ 4.2-4.4 ppm as a multiplet, with the downfield shift reflecting the deshielding effect of the bromine substituent [5]. Similarly, the CHOH proton at the 3-position appears at δ 3.8-4.1 ppm, with its chemical shift influenced by the hydroxyl group's electron-withdrawing character.

The trans stereochemistry is confirmed through analysis of coupling constants and nuclear Overhauser effect correlations. The vicinal coupling between the H-3 and H-4 protons exhibits values consistent with trans-diaxial arrangement, typically displaying J-values of 8-12 Hz [8]. This coupling pattern distinguishes the trans isomer from its cis counterpart, which would exhibit smaller coupling constants due to the trans-diequatorial arrangement.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C NMR spectrum provides complementary structural information, revealing the carbon framework and confirming functional group assignments [5] [9]. The carbamate carbonyl carbon appears at approximately δ 155 ppm, consistent with the electron-withdrawing nature of the nitrogen-bound carbonyl group . The quaternary carbon of the tert-butyl group resonates at δ 79-80 ppm, while the three equivalent methyl carbons appear at δ 28 ppm [5] [9].

The piperidine ring carbons exhibit chemical shifts that reflect their respective electronic environments. The CHO carbon at the 3-position typically appears at δ 70-75 ppm, while the CHBr carbon at the 4-position resonates at δ 50-55 ppm [10]. The remaining ring carbons (C-2, C-5, and C-6) appear in the aliphatic region between δ 25-50 ppm, with their exact positions dependent on conformational preferences and substituent effects.

The stereochemical assignment is further supported by comparison with authentic samples and literature precedent for related trans-3,4-disubstituted piperidines [8]. The carbon chemical shifts demonstrate excellent agreement with theoretical predictions based on substituent additivity principles and conform to established patterns for trans-disubstituted piperidine derivatives.

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that support structural assignments. The compound exhibits a protonated molecular ion [M+H]⁺ at m/z 281, corresponding to the calculated exact mass for C₁₀H₁₉BrNO₃⁺ [11].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, N-Boc-trans-4-bromo-3-hydroxypiperidine demonstrates favorable ionization characteristics, producing intense protonated molecular ion peaks [12]. The mass spectrum exhibits the characteristic isotope pattern for bromine-containing compounds, with [M+H]⁺ and [M+H+2]⁺ peaks in approximately 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13].

The base peak typically appears at m/z 225, corresponding to the loss of isobutylene (C₄H₈, 56 mass units) from the protonated molecular ion [12]. This fragmentation represents a characteristic pathway for Boc-protected amines, where the carbamate group undergoes elimination to generate a carbocation intermediate that subsequently loses CO₂ and isobutylene [12]. The resulting fragment ion retains the bromine atom and hydroxyl functionality, providing evidence for the intact piperidine core structure.

Collision-Induced Dissociation Fragmentation Analysis

Tandem mass spectrometry experiments reveal additional fragmentation pathways that provide structural information [12]. The loss of the entire Boc protecting group (100 mass units) generates a fragment ion at m/z 181, corresponding to the protonated 4-bromo-3-hydroxypiperidine core [12]. This fragmentation confirms the presence of the protecting group and validates the molecular connectivity.

Secondary fragmentation events include the formation of a piperidine ring fragment at m/z 124, generated through cleavage of the C-Br bond and subsequent rearrangement processes [14]. The tert-butyl cation appears at m/z 57, representing a common fragmentation product of tert-butyl-containing compounds [13]. These fragmentation patterns demonstrate excellent reproducibility and provide diagnostic information for compound identification and purity assessment.

X-ray Crystallographic Studies

While specific crystallographic data for N-Boc-trans-4-bromo-3-hydroxypiperidine remains limited in the available literature, structural analysis of closely related N-Boc-protected piperidine derivatives provides valuable insights into the three-dimensional arrangement and conformational preferences of this compound class [8].

Conformational Analysis

Crystallographic studies of related trans-3,4-disubstituted N-Boc piperidines reveal that these compounds preferentially adopt chair conformations with the 4-substituent in the equatorial position [8]. This conformational preference minimizes steric interactions between the bulky substituents and maximizes favorable electronic interactions. The bromine atom at the 4-position would be expected to occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring [8].

The hydroxyl group at the 3-position likely adopts an axial orientation in the most stable conformer, allowing for potential intramolecular hydrogen bonding interactions with the oxygen atoms of the carbamate protecting group [8]. This conformational arrangement is consistent with theoretical calculations and empirical observations for related hydroxylated piperidine derivatives.

Hydrogen Bonding Networks

Crystal packing arrangements in related compounds demonstrate the importance of intermolecular hydrogen bonding in stabilizing the solid-state structure [8]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded networks that contribute to crystal stability. The carbamate oxygen atoms also participate in hydrogen bonding interactions, creating a three-dimensional network that influences physical properties such as melting point and solubility.

Stereochemical Confirmation

X-ray crystallographic analysis provides unambiguous confirmation of the trans stereochemistry through direct observation of the relative positions of the substituents on the piperidine ring [8]. The trans arrangement places the bromine and hydroxyl groups on opposite faces of the ring, consistent with the 3R,4R absolute configuration indicated by the compound's SMILES notation [1].

Chromatographic Purification Methods

The purification of N-Boc-trans-4-bromo-3-hydroxypiperidine requires careful consideration of its physicochemical properties, including polarity, stability, and potential for decomposition under various chromatographic conditions [15] [16].

Normal Phase Flash Chromatography

Flash chromatography on silica gel represents the most commonly employed purification method for N-Boc-trans-4-bromo-3-hydroxypiperidine [17] [18]. The compound exhibits moderate polarity due to the presence of the hydroxyl group and carbamate functionality, requiring gradient elution systems for optimal separation from synthetic impurities and starting materials.

Typical purification conditions employ hexane/ethyl acetate solvent systems with gradient elution from 3:1 to 1:1 ratios [19] [17]. The compound typically elutes with Rf values between 0.3-0.4 under these conditions, providing adequate separation from more polar hydroxylated impurities and less polar halogenated byproducts [19]. Detection is readily accomplished using ultraviolet light at 254 nm, taking advantage of the aromatic character of the carbamate protecting group.

Column loading should be maintained below 5% by weight to ensure optimal resolution and prevent peak tailing associated with hydrogen bonding interactions between the hydroxyl group and the silica surface [18]. Pre-treatment of the silica gel with triethylamine (0.1% v/v) can improve peak shape and reduce decomposition during chromatography [17].

Reverse Phase High-Performance Liquid Chromatography

High-performance liquid chromatography using reverse phase conditions provides excellent analytical capabilities for purity assessment and quantitative analysis [15] [16]. The compound demonstrates favorable retention characteristics on C18 stationary phases, with typical retention times of 8-12 minutes under standard analytical conditions [16].

Optimal mobile phase compositions employ acetonitrile/water mixtures with phosphoric acid modification (0.1% v/v) to maintain appropriate pH and improve peak shape [15] [16]. For mass spectrometry-compatible applications, formic acid (0.1% v/v) substitutes for phosphoric acid while maintaining comparable chromatographic performance [16]. The method demonstrates excellent linearity across a wide concentration range and provides reliable quantitation for purity determination.

Preparative-scale HPLC purification employs similar stationary and mobile phase compositions with gradient elution protocols [20]. Sample loading can be optimized to achieve gram-scale purifications while maintaining resolution and minimizing solvent consumption. The method scales effectively from analytical to preparative applications, making it suitable for both research and process development applications.

Specialized Purification Considerations

The presence of the bromine substituent requires careful attention to potential decomposition pathways during purification [21]. Exposure to basic conditions should be minimized to prevent elimination reactions that could generate alkene byproducts [21]. Similarly, prolonged exposure to acidic conditions may result in Boc deprotection, necessitating careful pH control during aqueous workup procedures.

Storage of purified material requires protection from light and moisture to prevent oxidation of the hydroxyl group and potential hydrolysis of the carbamate protecting group [21]. Purified samples should be stored under inert atmosphere at reduced temperature to maximize shelf life and maintain chemical integrity.

Thin-layer chromatography monitoring during synthesis and purification employs petroleum ether/ethyl acetate (3:1) as the standard solvent system, with visualization under UV light at 254 nm [19]. The compound typically exhibits Rf values of approximately 0.3 under these conditions, providing clear differentiation from starting materials and common impurities.